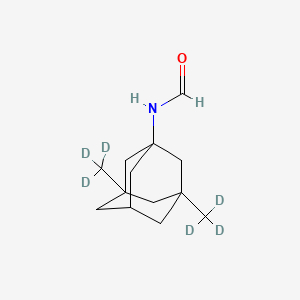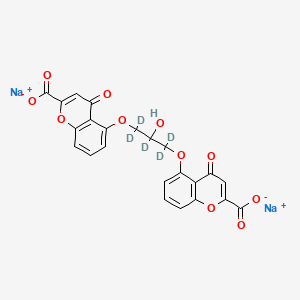
Cromolyn-d5 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cromolyn-d5 (sodium) is a deuterated form of cromolyn sodium, a compound traditionally used as a mast cell stabilizer. It is commonly marketed as the sodium salt sodium cromoglicate or cromolyn sodium. This compound prevents the release of inflammatory chemicals such as histamine from mast cells, making it effective in the management of asthma and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cromolyn sodium can be synthesized through a series of chemical reactions involving chromone derivatives. The synthesis typically involves the reaction of 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylic acid) with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of cromolyn sodium involves the use of supercritical fluids-based processes to produce micrometric particles suitable for aerosol delivery. This method ensures controlled particle size and distribution, which is crucial for effective drug delivery .
Chemical Reactions Analysis
Types of Reactions
Cromolyn sodium undergoes various chemical reactions, including:
Oxidation: Cromolyn sodium can be oxidized under specific conditions to form degradation products.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Cromolyn sodium can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be analyzed using advanced spectrophotometric and chemometric methods .
Scientific Research Applications
Cromolyn sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying mast cell stabilization and allergic reactions.
Biology: Investigated for its effects on cytokine secretion and inflammatory responses in human microglia.
Medicine: Widely used in the treatment of asthma, allergic rhinitis, and other mast cell-related disorders.
Industry: Employed in the formulation of aerosol delivery systems for respiratory conditions.
Mechanism of Action
Cromolyn sodium exerts its effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is mediated through the stabilization of mast cell membranes and the inhibition of calcium influx, which is essential for the degranulation process . Additionally, cromolyn sodium may reduce the release of inflammatory leukotrienes .
Comparison with Similar Compounds
Cromolyn sodium is often compared with other mast cell stabilizers such as nedocromil sodium. While both compounds share similar mechanisms of action, nedocromil sodium is considered more potent in treating non-immunologic asthma . Other similar compounds include:
- Nedocromil sodium
- Ketotifen
- Lodoxamide
Cromolyn sodium is unique in its specific action on mast cells and its wide range of applications in both clinical and research settings .
Properties
Molecular Formula |
C23H14Na2O11 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2/i9D2,10D2,11D;; |
InChI Key |
VLARUOGDXDTHEH-DDWFMYTPSA-L |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)[O-])O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


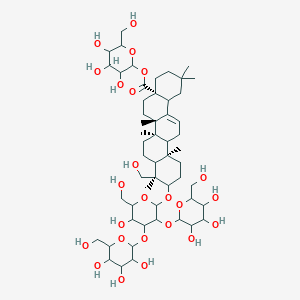
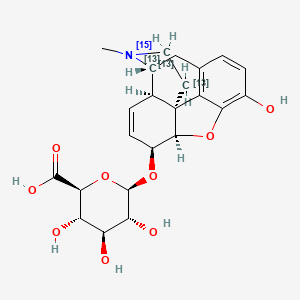
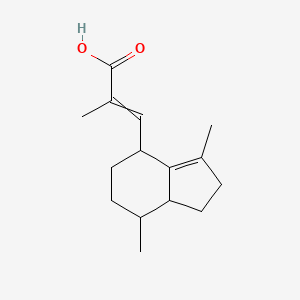
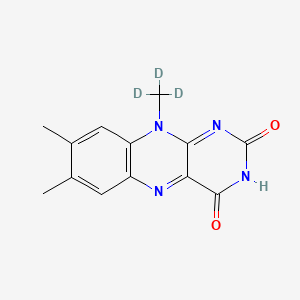
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
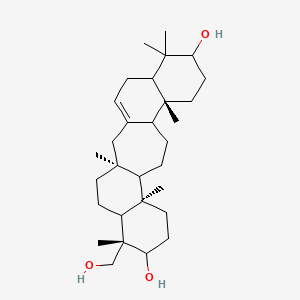
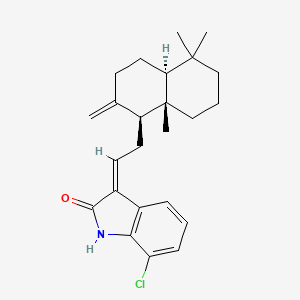
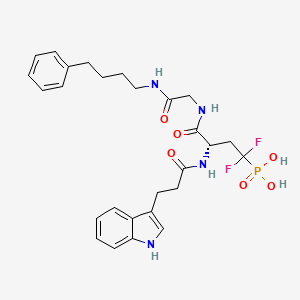
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)




